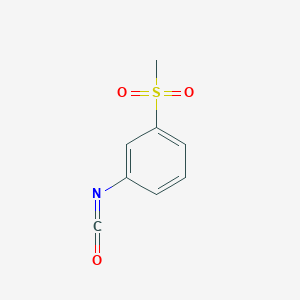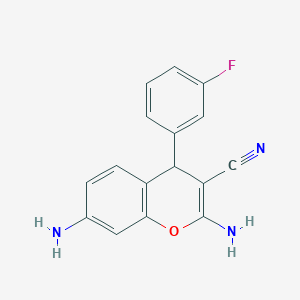
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a carbonitrile group at the 3-position, two amino groups at the 2 and 7 positions, and a fluorophenyl group at the 4-position. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of an aromatic aldehyde with malononitrile and dimedone in the presence of amine-functionalized silica magnetic nanoparticles (ASMNPs) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Condensation Reactions: It can react with aromatic primary amines to form Schiff bases.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, malononitrile, β-ketoesters, amines.
Conditions: Refluxing in benzene, presence of catalysts like triethylamine, amine-functionalized silica magnetic nanoparticles.
Major Products
Schiff Bases: Formed from the reaction with aromatic primary amines.
Cyclized Products: Various heterocyclic compounds formed through cyclization reactions.
Applications De Recherche Scientifique
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties, such as enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-methoxyphenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-nitrophenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(2-chlorophenyl)
Uniqueness
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
111861-40-6 |
|---|---|
Formule moléculaire |
C16H12FN3O |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 |
Clé InChI |
ZQDDHNXMFGSCCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


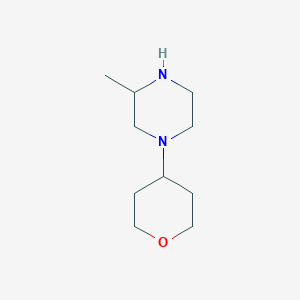


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)

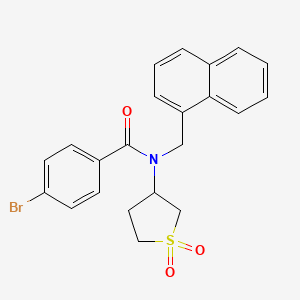


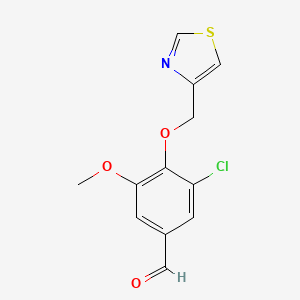

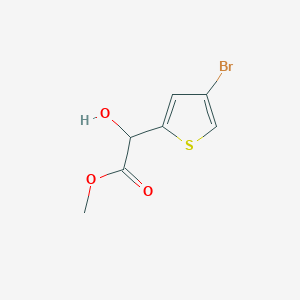
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
